Neuropeptide Y was first isolated from porcine brain tissue in 1982 and has since been identified across multiple species, indicating its evolutionary conservation. The peptide belongs to a family of regulatory peptides that includes peptide YY and pancreatic polypeptide. Neuropeptide Y (26-36) is classified as a neuropeptide due to its role as a signaling molecule in the brain and its ability to influence neuronal activity.
The synthesis of neuropeptide Y (26-36) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. The solid-phase method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while removing protective groups at each step.
Neuropeptide Y (26-36) has a specific sequence of amino acids that contributes to its biological activity. The molecular formula for this fragment can be represented as C₁₃H₁₈N₄O₃S, with a molar mass of approximately 1,500 g/mol.
Neuropeptide Y (26-36) participates in various biochemical reactions primarily involving receptor binding. These interactions often lead to downstream signaling cascades mediated by G protein-coupled receptors.
The mechanism of action for neuropeptide Y (26-36) involves its interaction with specific neuropeptide Y receptors located throughout the central nervous system and peripheral tissues.
Neuropeptide Y (26-36) exhibits several physical and chemical properties that are relevant to its function:
Neuropeptide Y (26-36) has numerous scientific applications due to its biological significance:
Neuropeptide Y (26-36) represents the C-terminal fragment of the full-length 36-amino-acid neuropeptide Y (NPY), with the primary sequence His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [2] [7]. This fragment is generated through proteolytic cleavage at dibasic residues (Lys²⁵-Arg²⁶) in pro-NPY by proprotein convertases, primarily PC1/3 and PC2 [6]. A critical post-translational modification is the C-terminal α-amidation of Tyr³⁶, which is essential for receptor binding affinity and biological activity. Unlike full-length NPY, NPY (26-36) lacks N-terminal tyrosine sulfation and phosphorylation sites present in the parent molecule [6] [10].
The sequence contains several conserved residues across the NPY family:
Table 1: Primary Sequence Features of NPY (26-36)
Position | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 |
---|---|---|---|---|---|---|---|---|---|---|---|
Residue | His | Tyr | Ile | Asn | Leu | Ile | Thr | Arg | Gln | Arg | Tyr |
Function | Solvent-exposed | Aromatic anchor | Hydrophobic core | Polar | Hydrophobic core | Hydrophobic core | Phosphorylation site | Receptor binding | Hydrogen bonding | Receptor binding | Amidated C-terminus |
NPY (26-36) exhibits significant structural plasticity that varies with solvent environment. In aqueous solutions, circular dichroism (CD) spectroscopy reveals minimal ordered secondary structure (10-15% α-helix), appearing predominantly as a random coil [4] [8]. However, in membrane-mimicking environments (e.g., 30% trifluoroethanol or phospholipid micelles), it adopts a defined amphipathic α-helix spanning residues 28-34 (Ile-Asn-Leu-Ile-Thr-Arg-Gln) [8] [9]. This helical conformation positions hydrophobic residues (Ile²⁸, Leu³⁰, Ile³¹) on one face and hydrophilic residues (Asn²⁹, Thr³², Arg³³, Gln³⁴) on the opposite face, creating structural polarity essential for membrane interactions [9].
Tertiary structural studies via NMR spectroscopy demonstrate that NPY (26-36) lacks the characteristic PP-fold (hairpin-like structure) of full-length NPY and pancreatic polypeptide [4] [10]. The truncated peptide instead forms a flexible hinge region at Thr³², allowing the C-terminal pentapeptide (Arg³³-Tyr³⁶) to adopt a receptor-binding competent conformation. Molecular dynamics simulations indicate that salt bridges between Arg³³-Glu⁶ (from NPY's N-terminus in full-length) are absent in the fragment, contributing to its structural instability [9].
Table 2: Structural Properties of NPY (26-36) in Different Environments
Environment | Secondary Structure | Stability (Half-life) | Key Stabilizing Forces |
---|---|---|---|
Aqueous Buffer (pH 7.4) | Random coil (85-90%), Minimal α-helix | <30 minutes | Solvent hydrogen bonding |
Membrane-Mimicking (30% TFE) | Amphipathic α-helix (residues 28-34) | ~2 hours | Hydrophobic packing, Intrahelical H-bonds |
Phospholipid Micelles | Partial α-helix with flexible C-terminus | >3 hours | Lipid interactions, Charge shielding |
Structural and functional differences between NPY (26-36) and full-length NPY (1-36) are profound:
Receptor Binding Profile: While full-length NPY activates Y1R, Y2R, Y4R, and Y5R with nanomolar affinity, NPY (26-36) shows selective Y2R/Y5R activation (Y2R IC₅₀ = 12 nM vs. Y1R IC₅₀ > 1,000 nM) due to the absence of N-terminal residues required for Y1R interaction [4] [9]. Cryo-EM studies reveal that Y1R contains a unique sub-pocket accommodating NPY's N-terminus (Tyr¹-Pro²-Ser³-Lys⁴), explaining why truncated analogs fail to activate this receptor [9].
Structural Architecture: Full-length NPY adopts the PP-fold with an N-terminal polyproline helix (residues 1-8) and C-terminal α-helix (residues 15-31) connected by a β-turn. In contrast, NPY (26-36) lacks this tertiary organization and shows 70% reduced helicity [4] [10].
Biological Activity: NPY (1-36) potently stimulates food intake (Y1/Y5-mediated) and vasoconstriction, whereas NPY (26-36) primarily inhibits neurotransmitter release (Y2-mediated) and exhibits angiogenic properties in tumors [4] [9] [10].
NPY (26-36) undergoes rapid proteolytic degradation in biological matrices, with a plasma half-life of <15 minutes compared to 30 minutes for full-length NPY [6] [8]. Major degradation pathways include:
Mass spectrometry studies of NPY (26-36) incubated in human serum identify primary metabolites:
Stabilization strategies include:
Table 3: Degradation Products of NPY (26-36) in Human Serum
Incubation Time | Major Metabolites | Cleavage Sites | Detected By |
---|---|---|---|
5 minutes | NPY (27-36) | His²⁶↓Tyr²⁷ | MALDI-TOF MS |
15 minutes | NPY (28-36), NPY (26-34) | Tyr²⁷↓Ile²⁸, Gln³⁴↓Arg³⁵ | LC-ESI-MS |
30 minutes | NPY (33-36), NPY (28-32) | Arg³³↓Gln³⁴, Ile³¹↓Thr³² | Tandem MS |
Modified analogs like [Lys(lauroyl)²⁷,Pro³⁰,Lys(DOTA)³¹,Bip³²,Leu³⁴]NPY (27-36) exhibit enhanced stability in human liver microsomes (t½ > 120 minutes vs. 22 minutes for unmodified fragment) by combining lipidization, helix-stabilizing substitutions (Leu³⁴), and protease-resistant residues (Bip³²) [8]. These modifications preserve Y2R/Y5R binding affinity while extending bioavailability for diagnostic applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7